[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate is a complex organic compound that features a benzofuran moiety, an isoxazole ring, and a chlorophenoxy acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate typically involves multi-step organic reactions. The benzofuran moiety can be synthesized using 2-aminophenol as a precursor, reacting with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
The isoxazole ring can be synthesized through metal-free synthetic routes, employing Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reactions . Another method involves the reaction of terminal alkynes with n-BuLi and then aldehydes, followed by treatment with molecular iodine and subsequently with hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above to scale up the reactions while ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinones.
Reduction: The isoxazole ring can be reduced to form dihydroisoxazoles.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroisoxazoles and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known for its antimicrobial activity, which may involve the inhibition of microbial enzymes or disruption of cell membranes . The isoxazole ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Similar in structure and often used in medicinal chemistry for their biological activities.
Isoxazole derivatives: Widely studied for their pharmacological properties and used in drug discovery.
Uniqueness
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate is unique due to the combination of benzofuran, isoxazole, and chlorophenoxy acetate groups in a single molecule. This unique structure provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5/c21-14-5-7-16(8-6-14)24-12-20(23)25-11-15-10-19(27-22-15)18-9-13-3-1-2-4-17(13)26-18/h1-10H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWJYLSMCNQMEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.